DEMS vs. Trimethylsilane (3MS) in Low-k PECVD Films: Direct Comparative Performance Data
A direct comparative study using identical PECVD deposition conditions evaluated DEMS and trimethylsilane (3MS) as precursors for low-k dielectric films. The experimental results demonstrate that DEMS-based low-k films exhibit superior electrical performance and better thermal stability compared to 3MS-based films [1].
| Evidence Dimension | Electrical performance and thermal stability of low-k dielectric films |
|---|---|
| Target Compound Data | Superior electrical performance and better thermal stability |
| Comparator Or Baseline | Trimethylsilane (3MS)-based films under identical PECVD conditions |
| Quantified Difference | Qualitative superiority established; DEMS-based films identified as promising low-k materials for VLSI integration as inter-layer dielectric [1] |
| Conditions | PECVD (plasma-enhanced chemical vapor deposition) using two organosilicate precursors, trimethylsilane (3MS) and diethoxymethylsilane (DEMS), under identical deposition parameters |
Why This Matters
For semiconductor process engineers and procurement specialists, this direct comparative evidence establishes DEMS as the technically superior precursor choice over 3MS for low-k dielectric applications requiring enhanced electrical performance and thermal stability.
- [1] Cheng, Y.L.; Lu, Y.S.; Chiu, T.J. Comparative Study of Low Dielectric Constant Material Deposited Using Different Precursors. Advanced Materials Research, 2011, 2480-2485. View Source
